molecular formula C20H23N3O4S2 B2877211 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1326940-27-5

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2877211
CAS RN: 1326940-27-5
M. Wt: 433.54
InChI Key: VMNLRNMMUMFRPE-UHFFFAOYSA-N
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

Research into similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed their folded molecular conformation. This characteristic structural feature, where the pyrimidine ring inclines towards the benzene ring, is critical for understanding the compound's interactions at the molecular level (Subasri et al., 2017). Another study provided insights into the crystal structures of related acetamides, which also exhibit a folded conformation, stabilizing the molecular structure through intramolecular hydrogen bonding (Subasri et al., 2016).

Dual Inhibitory Activity

The compound's structural analogs have been explored for their inhibitory activities against enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for nucleotide synthesis in cells. One study discovered potent dual inhibitors within the thieno[2,3-d]pyrimidine class, indicating the potential for the compound to serve similar roles (Gangjee et al., 2008).

Chemiluminescence Applications

Sulfanyl-substituted dioxetanes, related to the compound of interest, have been synthesized and evaluated for their base-induced chemiluminescence. This application is significant for developing sensitive detection methods in analytical chemistry and biological research (Watanabe et al., 2010).

Anticancer Activity

Derivatives of thiazolidin-containing compounds, similar in structure to the subject compound, have been synthesized and tested for anticancer activity. These studies highlight the compound's potential as a scaffold for developing new anticancer agents (Horishny et al., 2021).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives, fused with thiophene rings and sharing a common structural motif with the compound , have been synthesized and shown to possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-5-12(2)23-19(25)18-14(8-9-28-18)22-20(23)29-11-17(24)21-15-10-13(26-3)6-7-16(15)27-4/h6-10,12H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNLRNMMUMFRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

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